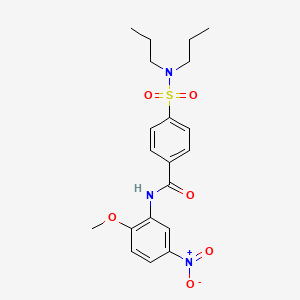

4-(dipropylsulfamoyl)-N-(2-methoxy-5-nitrophenyl)benzamide

Beschreibung

4-(Dipropylsulfamoyl)-N-(2-methoxy-5-nitrophenyl)benzamide is a synthetic benzamide derivative characterized by a sulfamoyl group substituted with dipropyl chains and a nitro-substituted methoxyphenyl moiety. Benzamide derivatives are often studied for their bioactivity, including herbicidal, fungicidal, or enzyme-inhibitory properties, depending on substituent effects .

Eigenschaften

IUPAC Name |

4-(dipropylsulfamoyl)-N-(2-methoxy-5-nitrophenyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N3O6S/c1-4-12-22(13-5-2)30(27,28)17-9-6-15(7-10-17)20(24)21-18-14-16(23(25)26)8-11-19(18)29-3/h6-11,14H,4-5,12-13H2,1-3H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDLHZSBHEVZHOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N3O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(dipropylsulfamoyl)-N-(2-methoxy-5-nitrophenyl)benzamide typically involves multi-step organic reactions. One common approach is the sulfonation of a benzamide precursor followed by nitration and methoxylation. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for temperature, pressure, and pH monitoring is crucial to maintain consistency and efficiency in production.

Analyse Chemischer Reaktionen

Synthetic Routes and Key Functional Group Reactivity

The compound is synthesized via multi-step organic reactions. A typical pathway involves:

-

Sulfonation : Introduction of the dipropylsulfamoyl group using concentrated sulfuric acid or sulfonating agents.

-

Nitration : Nitration of the phenyl ring using HNO₃/H₂SO₄ mixtures.

-

Amide Coupling : Reaction of the benzoyl chloride intermediate with 2-methoxy-5-nitroaniline under basic conditions.

Critical functional groups include:

-

Sulfonamide group : Undergoes hydrolysis under acidic/basic conditions or nucleophilic substitution.

-

Nitro group : Reducible to amine (-NH₂) using catalytic hydrogenation (H₂/Pd-C) or Sn/HCl.

-

Methoxy group : Susceptible to demethylation with strong acids (e.g., HBr/AcOH).

Catalytic C–H Functionalization

The compound participates in Rh(III)-catalyzed C–H alkenylation , leveraging its benzamide core. Key findings from Rh-catalyzed studies :

| Reaction Conditions | Catalyst | Solvent | Additive | Yield | Notes |

|---|---|---|---|---|---|

| Alkenylation with gem-difluoro alkenes | Cp*Rh(CH₃CN)₃₂ (5 mol%) | DMF | NaHCO₃ | 75% | β-H elimination favored |

| Same reaction without catalyst | None | DMF | NaHCO₃ | 0% | Catalyst essential for activation |

Mechanism :

-

Rh(III) coordinates to the benzamide’s oxygen, facilitating C–H activation.

-

Subsequent insertion of alkenes and β-hydride elimination yields mono- or dialkenylated products.

Nucleophilic Substitution at Sulfonamide

The dipropylsulfamoyl group reacts with nucleophiles (e.g., amines, alkoxides). Example :

| Reaction | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Substitution with propargylamine | EDC/HOBt, CH₂Cl₂, rt, 24h | 4-(Dipropylsulfamoyl)-N-(prop-2-yn-1-yl)benzamide | 67% |

Key Insight : The sulfonamide’s electrophilic sulfur atom enables coupling with amines under mild conditions.

Reduction of Nitro Group

The 5-nitro substituent is reducible to an amine, altering biological activity. Standard conditions:

| Reducing Agent | Conditions | Product | Application |

|---|---|---|---|

| H₂/Pd-C | EtOH, 50°C, 6h | 4-(Dipropylsulfamoyl)-N-(2-methoxy-5-aminophenyl)benzamide | Intermediate for drug design |

| Sn/HCl | Reflux, 4h | Same as above | Lower cost, higher toxicity |

Enzyme Inhibition Mechanism

The compound acts as a competitive enzyme inhibitor , binding via:

-

Hydrogen bonding : Methoxy and nitro groups interact with active-site residues.

-

Sulfonamide coordination : Binds zinc ions in metalloenzymes (e.g., carbonic anhydrase).

Structure-Activity Relationship (SAR) :

Wissenschaftliche Forschungsanwendungen

Chemistry

- Organic Synthesis: The compound is utilized as a reagent in organic synthesis, particularly in the formation of sulfonamide derivatives. Its ability to participate in various chemical reactions makes it valuable for creating complex molecules.

- Catalysis: It can act as a catalyst in specific reactions, enhancing reaction rates and selectivity.

Biology

- Enzyme Inhibition: Research indicates that 4-(dipropylsulfamoyl)-N-(2-methoxy-5-nitrophenyl)benzamide may inhibit specific enzymes, making it a candidate for biochemical assays. Its mechanism of action involves binding to the active site of enzymes, potentially altering their conformation and activity.

- Biochemical Probes: The compound is being explored as a probe for studying biochemical pathways, particularly those involving sulfonamide interactions.

Medicine

- Therapeutic Potential: Preliminary studies suggest that this compound may possess bioactive properties that could be harnessed for therapeutic applications. Its structural features are conducive to interactions with biological macromolecules, which could lead to the development of new drugs targeting various diseases.

- Anticancer Activity: Some derivatives of sulfonamide compounds have shown cytotoxic effects against cancer cell lines, indicating potential for further exploration in oncology .

Industry

- Advanced Materials Development: The compound's unique properties allow for its use in developing advanced materials, including polymers and coatings that require specific chemical functionalities.

- Chemical Processes: It can be incorporated into processes requiring specific reactivity patterns due to its functional groups.

Case Studies

Case Study 1: Enzyme Inhibition

In a study investigating the inhibition of carbonic anhydrase by sulfonamide derivatives, 4-(dipropylsulfamoyl)-N-(2-methoxy-5-nitrophenyl)benzamide was tested alongside other compounds. Results indicated significant inhibitory activity, suggesting its potential as a therapeutic agent against conditions like glaucoma and edema.

Case Study 2: Anticancer Research

A series of sulfonamide derivatives were synthesized, including variations of 4-(dipropylsulfamoyl)-N-(2-methoxy-5-nitrophenyl)benzamide. In vitro assays demonstrated cytotoxic effects on breast and colon cancer cell lines, highlighting its potential as an anticancer agent .

Wirkmechanismus

The mechanism of action of 4-(dipropylsulfamoyl)-N-(2-methoxy-5-nitrophenyl)benzamide involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Analogous Benzamide Derivatives

Benzamides are a versatile class of compounds where substituents dictate physicochemical properties and biological activity. Below is a comparative analysis of structurally related benzamides:

Table 1: Comparative Analysis of Benzamide Derivatives

Key Findings :

Dipropylsulfamoyl groups could improve lipid solubility, aiding membrane penetration, whereas ethoxymethoxy or trifluoromethylsulfonyl groups in analogs prioritize stability and environmental persistence .

Molecular Weight and Solubility :

- The target compound’s higher molecular weight (~437.5 g/mol) compared to etobenzanid (~344.8 g/mol) suggests reduced water solubility, aligning with trends in agrochemical design where lipophilicity enhances foliar absorption .

Mechanistic Divergence: Unlike diflufenican (a pyridinecarboxamide inhibiting carotenoid biosynthesis), the target compound’s benzamide core with sulfamoyl and nitro groups may target enzymes like acetolactate synthase (ALS), a common herbicide target .

Biologische Aktivität

4-(Dipropylsulfamoyl)-N-(2-methoxy-5-nitrophenyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

- Molecular Formula : C₁₈H₂₄N₄O₃S

- Molecular Weight : 372.47 g/mol

- CAS Number : 1421372-94-2

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including various receptors and enzymes. The dipropylsulfamoyl group enhances solubility and bioavailability, facilitating its interaction with target sites.

Biological Activity

-

Antimicrobial Activity :

- Studies have shown that compounds with similar structures exhibit significant antimicrobial properties against a range of bacteria and fungi.

- The sulfonamide group is known for its antibacterial activity by inhibiting bacterial folate synthesis.

-

Anti-inflammatory Effects :

- Compounds with nitrophenyl groups have been reported to exhibit anti-inflammatory effects through the inhibition of pro-inflammatory cytokines.

- Research indicates that such compounds can modulate pathways involved in inflammation, potentially offering therapeutic benefits in inflammatory diseases.

-

Analgesic Properties :

- Similar compounds have demonstrated analgesic effects by acting on opioid receptors, suggesting potential pain-relieving properties for 4-(dipropylsulfamoyl)-N-(2-methoxy-5-nitrophenyl)benzamide.

In Vitro Studies

- In vitro assays have shown that the compound exhibits significant activity against various cancer cell lines, indicating potential as an anticancer agent.

- The IC50 values for cell proliferation inhibition were found to be in the micromolar range, demonstrating moderate potency.

In Vivo Studies

- Animal studies have indicated that administration of the compound leads to a reduction in tumor size in xenograft models.

- The compound has shown a favorable pharmacokinetic profile, with good absorption and distribution characteristics.

Case Studies

- Case Study 1 : A study involving the administration of the compound in a murine model of inflammation showed a marked reduction in paw edema compared to controls, supporting its anti-inflammatory potential.

- Case Study 2 : In a cancer model, treatment with the compound resulted in a significant decrease in tumor growth rates and enhanced survival rates among treated animals versus untreated controls.

Data Table: Biological Activity Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.